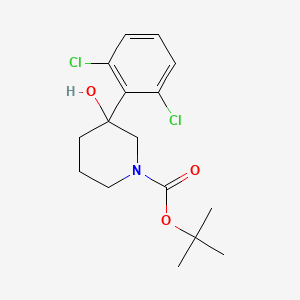![molecular formula C11H15ClN4 B1468336 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride CAS No. 1370587-23-7](/img/structure/B1468336.png)
4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride
Overview
Description
4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN4 and its molecular weight is 238.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins like serine/threonine-protein kinase b-raf .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activation of nlrp3 and il‐1β release in differentiated thp‐1 cells .
Biochemical Pathways
Related compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and metabolic stability .
Result of Action
Related compounds have been found to exhibit anti-inflammatory and anti-cancer properties .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzyme active sites, thereby modulating their activity. For instance, it can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can lead to alterations in cellular signaling pathways, affecting various downstream processes. Additionally, the compound interacts with proteins involved in DNA repair and replication, highlighting its potential in cancer research .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases in this pathway, it can reduce cell proliferation, making it a potential candidate for anti-cancer therapies. Furthermore, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. For instance, its binding to kinases can prevent the phosphorylation of target proteins, thereby inhibiting their activity . Additionally, the compound can interact with DNA, either directly or through DNA-binding proteins, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in in vitro and in vivo models . The extent of these effects can diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can inhibit glycolytic enzymes, reducing the production of ATP and affecting cellular energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for lipid membranes . This distribution can affect its localization and accumulation in target tissues, impacting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling pathways.
Properties
IUPAC Name |
1-piperidin-4-ylimidazo[4,5-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-10-11(13-5-1)14-8-15(10)9-3-6-12-7-4-9;/h1-2,5,8-9,12H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSFTGNVKPYFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=C2C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370587-23-7 | |
| Record name | 1H-Imidazo[4,5-b]pyridine, 1-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


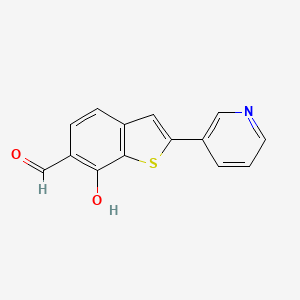

![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)
![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)
![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)
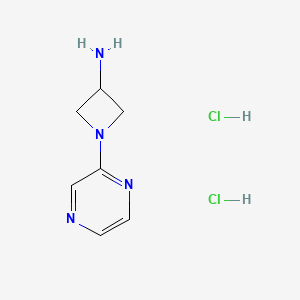
![4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1468269.png)
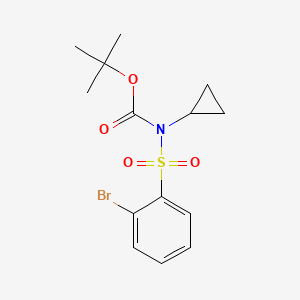
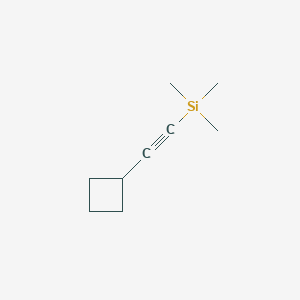
![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)
